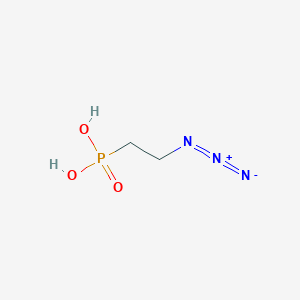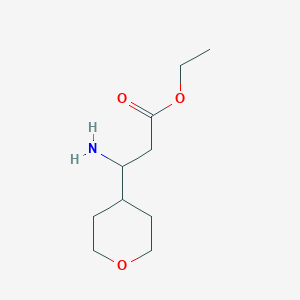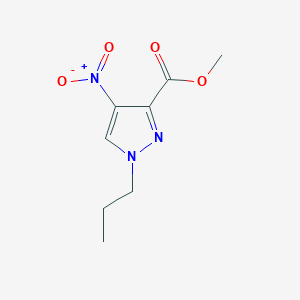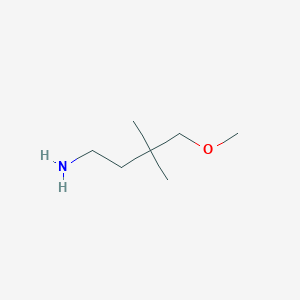
N-(2,5-dimethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide, also known as DMPTA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMPTA is a synthetic compound that is derived from the benzothiazole family and has been shown to exhibit promising biological properties.
Scientific Research Applications
Benzothiazole Derivatives in Medicinal Chemistry
Benzothiazoles are versatile heterocyclic compounds featuring prominently in medicinal chemistry due to their wide range of biological activities. These compounds have been explored for their potential in treating various diseases, showcasing the structural diversity and therapeutic potential of benzothiazole-based molecules. Notably, derivatives of benzothiazole have been identified for their antimicrobial, anticancer, anti-inflammatory, and antidiabetic activities, among others, highlighting their significance in drug discovery and development processes (Keri et al., 2015; Law & Yeong, 2022).
Advanced Oxidation Processes (AOPs)
The exploration of advanced oxidation processes (AOPs) for the degradation of various compounds, including pharmaceuticals like acetaminophen, has shed light on the potential environmental applications of related acetamide derivatives. AOPs lead to the generation of diverse by-products, offering insights into the environmental fate and treatment strategies for similar compounds. This research area underscores the importance of understanding chemical degradation pathways and the environmental impacts of chemical pollutants (Qutob et al., 2022).
Antimicrobial and Antiviral Applications
Benzothiazole derivatives have been extensively investigated for their antimicrobial and antiviral properties. These studies aim to address the growing concern over multi-drug resistant pathogens and emerging viral diseases by exploring the therapeutic capabilities of benzothiazole-based compounds. The development of new antimicrobial and antiviral agents featuring benzothiazole structures is of paramount importance in combating infectious diseases and represents a significant area of scientific research (Elamin et al., 2020).
Antioxidant Capacity and Chemical Reactivity
Research into the antioxidant capacity of various compounds, including benzothiazole derivatives, is crucial for understanding their potential health benefits and mechanisms of action. Studies utilizing assays like the ABTS/PP decolorization assay provide valuable data on the reactivity and antioxidant potential of these compounds, contributing to the development of therapeutic agents with antioxidant properties (Ilyasov et al., 2020).
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O6S/c1-24-11-7-8-14(25-2)13(9-11)18-16(20)10-19-17(21)12-5-3-4-6-15(12)26(19,22)23/h3-9H,10H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBONRZAGIHWMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-((Benzyloxy)carbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B2579842.png)

![1'-(9H-xanthene-9-carbonyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2579846.png)

![3-butoxy-N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2579850.png)






![2-(6-(tert-butylthio)-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2579862.png)
